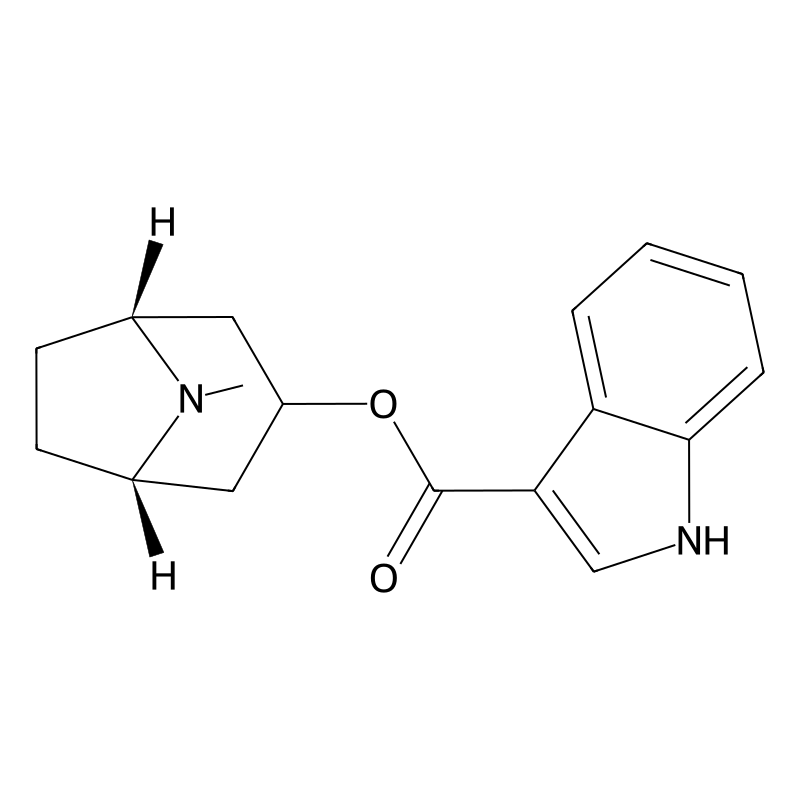

Tropisetron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

TROPISETRON is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for chemotherapy-induced nausea and vomiting and nausea and has 2 investigational indications.

Tropisetron is a selective, high-affinity antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV). Structurally an indole derivative, it belongs to the first generation of "setron" antiemetics, alongside ondansetron and granisetron. A key procurement differentiator is its additional high-affinity partial agonist activity at the α7 nicotinic acetylcholine receptor (α7-nAChR), a feature not prominent in other first-generation setrons like ondansetron. This dual pharmacology makes Tropisetron a specific tool for researchers investigating the interplay between serotonergic and cholinergic systems, particularly in neuroscience.

References

- [1] Loh, V. H., & Danaee, M. (2019). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomes, 29(5), 91.

- [4] Thorn, C. F., Lamba, J., Altman, R. B., & Klein, T. E. (2018). Tropisetron Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenet Genomics, 29(5), 91-97.

- [20] Simpson, K., & Spencer, C. M. (1996). Tropisetron. Drugs, 52(5), 795-814.

- [25] 5-HT3 antagonist. (2024). In Wikipedia. Retrieved May 7, 2024, from https://en.wikipedia.org/wiki/5-HT3_antagonist

- [7] Hashimoto, K., Ishikawa, M., Kudo, S., et al. (2011). Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study. Biological & Pharmaceutical Bulletin, 34(8), 1307-1310.

- [11] Macor, J. E., Gurley, D., Lanthorn, T., Loch, J., Mack, R. A., Mullen, G., ... & Zorn, S. (2001). The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist. Bioorganic & medicinal chemistry letters, 11(3), 319-321.

While first-generation 5-HT3 antagonists like ondansetron, granisetron, and tropisetron show broadly similar clinical antiemetic efficacy, they are not functionally interchangeable for many research and development applications. Key differentiators in receptor binding profiles, pharmacokinetics, and off-target activities dictate procurement decisions. Tropisetron's distinct partial agonism at the α7-nAChR contrasts sharply with ondansetron, which has low affinity for this receptor (K_i >10,000 nM). Furthermore, differences in plasma half-life—approximately 6-8 hours for Tropisetron versus 3-6 hours for ondansetron—are critical for designing in vivo experiments requiring sustained receptor blockade. These molecular-level distinctions mean that substituting Tropisetron with another setron can fundamentally alter experimental outcomes, particularly in neuroscience and studies of receptor crosstalk.

References

- [19] Aapro, M. S., Kirchner, V., & Terrey, J. P. (2000). Comparison of granisetron, ondansetron and tropisetron for control of vomiting and nausea induced by cisplatin. Annals of oncology, 11(2), 245-246.

- [32] Jordan, K., Hinke, A., Grothey, A., & Schmoll, H. J. (2007). A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis. Supportive care in cancer, 15(9), 1023-1033.

- [7] Hashimoto, K., Ishikawa, M., Kudo, S., et al. (2011). Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study. Biological & Pharmaceutical Bulletin, 34(8), 1307-1310.

- [1] Loh, V. H., & Danaee, M. (2019). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomes, 29(5), 91.

- [2] Furst, A., & D'Aloisio, A. A. (1997). A review of the clinical pharmacology of ondansetron and tropisetron. The Annals of pharmacotherapy, 31(7-8), 903-911.

Unique Dual-Receptor Profile: High Affinity for α7-nAChR Unlike Ondansetron

Tropisetron is distinguished from other first-generation 5-HT3 antagonists by its potent, high-affinity partial agonist activity at the α7 nicotinic acetylcholine receptor (α7-nAChR). Direct binding assays show Tropisetron has a K_i of 6.9 nM for α7-nAChRs. In stark contrast, ondansetron displays a negligible affinity for this receptor, with a K_i value greater than 10,000 nM. This makes Tropisetron a specific pharmacological tool for applications where modulation of both 5-HT3 and α7-nAChR pathways is required, a capability ondansetron lacks.

| Evidence Dimension | Receptor Binding Affinity (K_i) at α7-nAChR |

| Target Compound Data | 6.9 nM |

| Comparator Or Baseline | Ondansetron: >10,000 nM |

| Quantified Difference | >1400-fold higher affinity than Ondansetron |

| Conditions | Radioligand binding assays on brain tissue. |

For research into cognitive function, neuroinflammation, or receptor crosstalk, Tropisetron offers a dual-action profile that cannot be replicated by procuring ondansetron or other setrons with low α7-nAChR affinity.

Extended Duration of Action: Longer Plasma Half-Life Compared to Ondansetron

In pharmacokinetic studies, Tropisetron demonstrates a longer plasma elimination half-life than ondansetron, which is a critical factor for in vivo experimental design and dosing schedules. The terminal plasma half-life of Tropisetron in extensive metabolizers is approximately 6 to 8 hours. In comparison, ondansetron has a shorter plasma half-life, typically ranging from 3 to 6 hours. This extended duration of action for Tropisetron allows for more sustained receptor antagonism in long-term experiments without requiring frequent redosing.

| Evidence Dimension | Plasma Elimination Half-Life (t½) |

| Target Compound Data | ~6-8 hours |

| Comparator Or Baseline | Ondansetron: ~3-6 hours |

| Quantified Difference | Up to 2x longer half-life than Ondansetron |

| Conditions | Human pharmacokinetic studies in extensive metabolizers. |

For researchers conducting animal studies or cell culture experiments requiring prolonged and stable 5-HT3 blockade, Tropisetron's longer half-life reduces dosing frequency and improves experimental consistency compared to ondansetron.

Handling & Formulation: Solubility Profile of Base vs. Hydrochloride Salt

The choice between Tropisetron free base (CAS 89565-68-4) and its hydrochloride salt (CAS 105826-92-4) is a critical procurement decision driven by formulation requirements. While the free base is suitable for non-aqueous formulations or specific organic solvent systems, the hydrochloride salt offers significantly enhanced aqueous solubility. For example, Tropisetron HCl has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2), facilitating its use in standard physiological buffers for in vitro assays. In contrast, free bases of similar compounds are generally much less soluble in neutral aqueous media, requiring pH adjustment or co-solvents. This makes the HCl salt the default choice for most biological experiments requiring aqueous stock solutions.

| Evidence Dimension | Aqueous Solubility (PBS, pH 7.2) |

| Target Compound Data | Not directly reported for free base; expected to be low. |

| Comparator Or Baseline | Tropisetron Hydrochloride: ~10 mg/mL |

| Quantified Difference | Substantial increase in aqueous solubility with HCl salt form |

| Conditions | Phosphate-buffered saline, pH 7.2 |

Procuring the correct form avoids experimental failure due to poor solubility; choose the HCl salt for aqueous buffers and the free base for specialized non-aqueous or organic-phase applications.

Neuroscience Research on Cholinergic-Serotonergic Interactions

Tropisetron is the indicated compound for studies investigating the functional crosstalk between 5-HT3 and α7 nicotinic receptors. Its dual, high-affinity binding profile allows for the simultaneous modulation of both targets in models of cognition, memory, and neuroinflammation, an application for which substitutes like ondansetron are unsuitable due to their lack of significant α7-nAChR affinity.

Sustained In Vivo 5-HT3 Receptor Blockade Models

For in vivo studies in animal models that require consistent 5-HT3 receptor antagonism over many hours, Tropisetron's longer plasma half-life (6-8 hours) offers a distinct advantage over ondansetron (3-6 hours). This property reduces the required dosing frequency, minimizes animal handling stress, and provides more stable plasma concentrations, leading to more reliable and reproducible experimental data.

Probing α7-nAChR-Mediated Anti-inflammatory Pathways

Given its partial agonist activity at α7-nAChRs, Tropisetron can be used as a tool compound to explore the anti-inflammatory effects mediated by the cholinergic anti-inflammatory pathway. It has been shown to suppress TNF-α-mediated inflammatory responses in keratinocytes via α7-nAChR activation, a mechanism independent of its 5-HT3 activity. This makes it a specific choice for immunology or dermatology research in this area.

References

- [7] Hashimoto, K., Ishikawa, M., Kudo, S., et al. (2011). Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study. Biological & Pharmaceutical Bulletin, 34(8), 1307-1310.

- [1] Loh, V. H., & Danaee, M. (2019). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomes, 29(5), 91.

- [3] Fischer, V., Rentsch, K. M., & Rickenbacher, A. (2001). Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers. British journal of clinical pharmacology, 51(4), 371-374.

- [31] Guenova, E., Teske, A., Wolk, K., ... & Sabat, R. (2019). Tropisetron via α7 nicotinic acetylcholine receptor suppresses tumor necrosis factor-α-mediated cell responses of human keratinocytes. Experimental dermatology, 28(3), 276-282.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.

400-600 L.

1800 ml/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Monograph

MSDS

Article

TITCK Product Information: Navoban (tropisetron) for oral use

TITCK Product Information: Navoban (tropisetron) for intravenous injection

Explore Compound Types